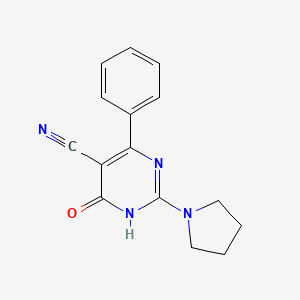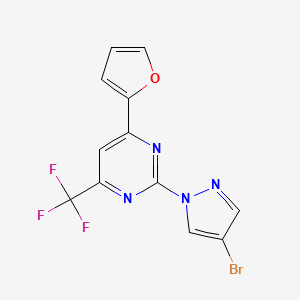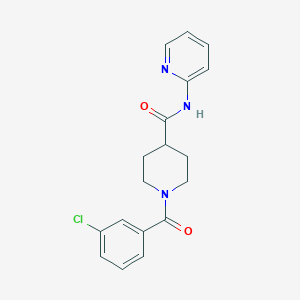
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile, also known as Pyrimidinedione, is a chemical compound with a molecular formula of C14H13N3O2. It is a synthetic compound that has been used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in cell growth, inflammation, and viral replication. 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in DNA synthesis. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. Additionally, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to inhibit the activity of the viral protease, which is involved in viral replication.
Biochemical and Physiological Effects:
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been found to inhibit viral replication by interfering with the activity of viral enzymes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential therapeutic applications, and there is a significant amount of research available on its mechanism of action and biochemical and physiological effects. However, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone also has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on normal cells are not fully understood. Additionally, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has not yet been tested in clinical trials, so its therapeutic potential in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone. One direction is to further investigate its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells and exploring its potential as a combination therapy with other anti-cancer agents. Another direction is to investigate its potential as an anti-viral agent. This could involve studying its effects on other viruses and exploring its potential as a treatment for viral infections. Additionally, further research could be conducted to better understand its mechanism of action and its effects on normal cells.
Synthesemethoden
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of pyrrolidine with ethyl acetoacetate to produce 2-(1-pyrrolidinyl)acetoacetic acid ethyl ester. This compound is then reacted with phenyl isocyanate to produce 4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydropyrimidine-5-carbonitrile. The final step involves oxidation of the compound using potassium permanganate to produce 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone.
Wissenschaftliche Forschungsanwendungen
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Eigenschaften
IUPAC Name |
6-oxo-4-phenyl-2-pyrrolidin-1-yl-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c16-10-12-13(11-6-2-1-3-7-11)17-15(18-14(12)20)19-8-4-5-9-19/h1-3,6-7H,4-5,8-9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDSKVQDOZGNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5968341.png)
![2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5968350.png)
![3-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5968352.png)

![2-(2-fluorophenyl)-N-[2-(2-furyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5968367.png)

![2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide](/img/structure/B5968393.png)
![N-(2-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5968394.png)
![3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5968403.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B5968409.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-(2-pyridinyl)ethanamine](/img/structure/B5968417.png)
![1-(2-methyl-1H-imidazol-4-yl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine](/img/structure/B5968421.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(3-methyl-3-piperidinyl)methoxy]nicotinamide](/img/structure/B5968429.png)
